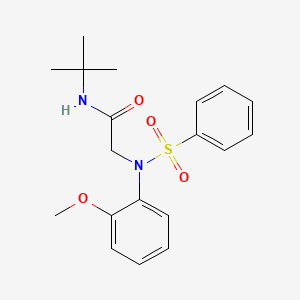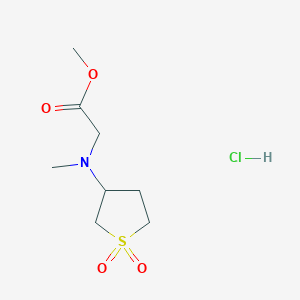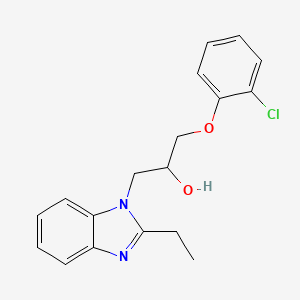
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic diseases.
Mécanisme D'action
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of the protein tyrosine phosphatase SHP-2. SHP-2 is involved in several signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting SHP-2, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can disrupt these signaling pathways, leading to a reduction in cell growth and survival.
Biochemical and Physiological Effects
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In cancer cells, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. In immune cells, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can suppress the activity of T cells and B cells, leading to a reduction in inflammation. In metabolic tissues, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can improve insulin sensitivity and glucose metabolism, leading to a reduction in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for SHP-2. This allows researchers to study the specific effects of SHP-2 inhibition on various cellular processes. However, one limitation of using N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency compared to other SHP-2 inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective SHP-2 inhibitors for use in therapeutic applications. Another direction is the investigation of the role of SHP-2 in other diseases, such as neurological disorders. Additionally, the potential use of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Méthodes De Synthèse
The synthesis of N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of tert-butylamine, 2-methoxybenzaldehyde, and p-toluenesulfonyl chloride to form the intermediate tert-butyl N-(2-methoxybenzyl)-p-toluenesulfonamide. This intermediate is then reacted with glycine to form the final product, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of several types of cancer cells, including leukemia, breast, and lung cancer cells. In autoimmune disorders, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to suppress the activity of immune cells, leading to a reduction in inflammation. In metabolic diseases, N~1~-(tert-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(16-12-8-9-13-17(16)25-4)26(23,24)15-10-6-5-7-11-15/h5-13H,14H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOUKRCDVNXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-tert-butylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)
![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)

